molecular formula C14H17NO5 B291689 Dimethyl 5-(isobutyrylamino)isophthalate

Dimethyl 5-(isobutyrylamino)isophthalate

Cat. No.: B291689
M. Wt: 279.29 g/mol
InChI Key: UYWOLZNANPZADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-(isobutyrylamino)isophthalate is an isophthalic acid derivative featuring two methyl ester groups at the 1- and 3-positions and an isobutyrylamino (-NHCOC(CH₃)₂) substituent at the 5-position. These compounds share a common isophthalate backbone but differ in substituent groups, which critically influence their chemical behavior and functionality .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

dimethyl 5-(2-methylpropanoylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C14H17NO5/c1-8(2)12(16)15-11-6-9(13(17)19-3)5-10(7-11)14(18)20-4/h5-8H,1-4H3,(H,15,16)

InChI Key

UYWOLZNANPZADP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at the 5-position defines key differences in reactivity, solubility, and applications. A comparative analysis is outlined below:

Compound Name Substituent at 5-Position Molecular Formula Key Properties/Applications References
Dimethyl 5-(benzylamino)isophthalate Benzylamino (-NHCH₂C₆H₅) C₁₇H₁₇NO₄ Forms 3D hydrogen-bonded networks; potential material for artificial vitreous .
Dimethyl 5-nitroisophthalate Nitro (-NO₂) C₁₀H₈N₂O₆ Electron-withdrawing group enhances reactivity in polymerization or catalysis .
Dimethyl 5-fluoroisophthalate Fluoro (-F) C₁₀H₈F₂O₄ High polarity; used in pharmaceutical intermediates. Harmful via inhalation/skin contact .
Dimethyl 5-bromoisophthalate Bromo (-Br) C₁₀H₈Br₂O₄ Halogenation increases molecular weight (MW = 344.0 g/mol); used in cross-coupling reactions .
Dimethyl 5-(methylsulfonyl)isophthalate Methylsulfonyl (-SO₂CH₃) C₁₁H₁₂O₆S Sulfonyl group improves thermal stability; MW = 272.27 g/mol .
Target Compound : Dimethyl 5-(isobutyrylamino)isophthalate Isobutyrylamino (-NHCOC(CH₃)₂) C₁₄H₁₈N₂O₅ (est.) Expected higher lipophilicity (logP ~3.5) due to branched alkyl chain; potential use in drug delivery or polymer additives. Inferred

Physicochemical Properties

  • Solubility: Nitro and sulfonyl derivatives exhibit lower solubility in polar solvents due to electron-withdrawing effects, while amino or alkylamide groups (e.g., benzylamino, isobutyrylamino) enhance solubility in organic solvents .
  • Hydrogen Bonding: Benzylamino and isobutyrylamino groups participate in N–H···O hydrogen bonds, stabilizing crystal structures .
  • Thermal Stability : Sulfonyl and nitro groups increase thermal resistance compared to halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.